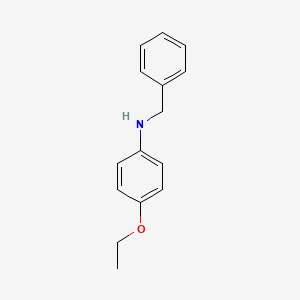

N-benzyl-4-ethoxyaniline

Descripción general

Descripción

N-benzyl-4-ethoxyaniline is a compound that can be inferred to have a benzyl group attached to the nitrogen atom of an aniline, with an ethoxy group at the 4-position of the benzene ring. While the provided papers do not directly discuss N-benzyl-4-ethoxyaniline, they do provide insights into related compounds and their chemical behavior, which can be useful for understanding the properties and potential reactivity of N-benzyl-4-ethoxyaniline.

Synthesis Analysis

The synthesis of related compounds, such as quinazolinone derivatives, involves the reaction of nitrogen nucleophiles with 2-ethoxy-(4H)-3,1-benzoxazin-4-one . This suggests that N-benzyl-4-ethoxyaniline could potentially be synthesized through similar nucleophilic substitution reactions, where the nitrogen nucleophile would be a benzylamine derivative. The synthesis of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives also indicates that N-benzyl-4-ethoxyaniline could be synthesized by reacting a suitable benzyl halide with 4-ethoxyaniline under appropriate conditions.

Molecular Structure Analysis

The molecular and crystal structure of compounds similar to N-benzyl-4-ethoxyaniline, such as N-(4-n-butyloxybenzylidene)-4'-ethylaniline , have been determined using X-ray diffraction. These studies reveal that the molecular conformation and crystal packing can significantly influence the properties of such compounds. Although the exact structure of N-benzyl-4-ethoxyaniline is not provided, it can be postulated that its structure would be influenced by the steric and electronic effects of the benzyl and ethoxy groups.

Chemical Reactions Analysis

The reactivity of related benzoxazinone compounds with various nucleophiles suggests that N-benzyl-4-ethoxyaniline could also undergo a variety of chemical reactions, such as nucleophilic substitution or addition reactions, depending on the reaction conditions and the type of reagents used. The formation of amidine salts as reaction intermediates could be a possible pathway for further chemical transformations of N-benzyl-4-ethoxyaniline.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-benzyl-4-ethoxyaniline are not directly reported, the properties of structurally related compounds can provide some insights. For example, the molecular structure analysis of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole includes experimental and theoretical studies on molecular geometry, vibrational frequencies, and NMR chemical shifts. These types of studies could be applied to N-benzyl-4-ethoxyaniline to predict its physical properties, such as melting point, solubility, and spectroscopic characteristics, as well as its chemical reactivity.

Aplicaciones Científicas De Investigación

Nonlinear Optics

- Field : Nonlinear Optics

- Application : BNA is used in the study of second-order nonlinear optical (NLO) effects .

- Method : As-grown bulk BNA crystal was processed to expose (100) and (010) crystal orientations with fine optical surfaces using precision lathe and diamond blade . The second-order NLO coefficient of BNA was determined quantitatively using the precisely processed crystals based on 1st-kind Maker fringe measurements .

- Results : The study successfully characterized the full elements of the second-order NLO tensor for an organic NLO crystal for the first time . This method makes it possible to clarify uncertain NLO properties of any organic materials and to accelerate application study via precise device fabrications even for fragile organic materials .

Liquid Crystal Technology

- Field : Liquid Crystal Technology

- Application : BNA is used to improve the electro-optical responses of liquid crystal (LC) devices .

- Method : BNA is doped in nematic liquid crystals (LCs) to improve their electro-optic effects .

- Results : BNA-doped LC cells have the fall time that is fivefold faster than the pristine LC cell . The superior performance in fall time of BNA-doped LC cell is attributed to the significant decrements in the rotational viscosity and threshold voltage by 44% and 25%, respectively, and a strong additional restoring force resulted from the spontaneous polarization electric field of BNA .

Safety And Hazards

N-benzyl-4-ethoxyaniline is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye irritation . It is also suspected of causing genetic defects . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

N-benzyl-4-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-17-15-10-8-14(9-11-15)16-12-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUVBVZMMZMKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354358 | |

| Record name | N-benzyl-4-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-ethoxyaniline | |

CAS RN |

72753-31-2 | |

| Record name | N-benzyl-4-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)

![4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1332437.png)

![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)

![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)